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Compound of Interest

Compound Name: Razaxaban

Cat. No.: B1200500

An objective analysis of the pharmacokinetic profiles of the investigational Factor Xa inhibitor
Razaxaban and its metabolites in comparison to other market-approved oral anticoagulants.
This guide is intended for researchers, scientists, and drug development professionals,
providing a comprehensive summary of key pharmacokinetic parameters, detailed
experimental methodologies, and visual representations of metabolic pathways to support
further research and development in the field of anticoagulation therapy.

Executive Summary

Razaxaban, a direct Factor Xa inhibitor, has demonstrated predictable pharmacokinetic
properties in early-stage clinical research. Following oral administration in healthy volunteers,
Razaxaban is well absorbed, reaching maximum plasma concentrations (Tmax) between 1
and 6 hours. The exposure to Razaxaban, as measured by the maximum plasma
concentration (Cmax) and the area under the plasma concentration-time curve (AUC),
increases proportionally with the administered dose. Steady-state concentrations are typically
achieved within 3 to 4 days of consistent dosing.[1]

The primary metabolic pathway of Razaxaban involves the reductive opening of its isoxazole
ring structure, leading to the formation of a primary benzamidine metabolite, designated as M1.
While Razaxaban remains the predominant circulating entity in plasma, accounting for over
70% of the drug-related components, M1, along with other minor metabolites (M4 and M7), are
also present in circulation.[2][3] The main route of elimination for Razaxaban and its
metabolites in preclinical animal models (rats and dogs) is through biliary excretion.[2][3]
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This guide provides a comparative overview of the available pharmacokinetic data for
Razaxaban and its metabolites alongside established Factor Xa inhibitors such as Apixaban

and Rivaroxaban.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Razaxaban, Apixaban,
and Rivaroxaban. Data for Razaxaban is based on studies in healthy volunteers, while the
data for Apixaban and Rivaroxaban are derived from extensive clinical trials and preclinical

studies.

Table 1: Single Dose Pharmacokinetic Parameters of Razaxaban in Healthy Volunteers

Parameter Value Reference

Tmax (h) 1-6 [1]

] ) Cmax and AUC show dose-
Dose Proportionality ] ) [1]
related proportional increases

Note: Specific Cmax, AUC, half-life (t¥2), clearance (CL), and volume of distribution (Vd) values
for single and multiple doses of Razaxaban in humans are not yet publicly available in
comprehensive tabulated form.

Table 2: Comparative Pharmacokinetic Parameters of Oral Factor Xa Inhibitors
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Parameter Razaxaban Apixaban Rivaroxaban
Tmax (h) 1-6[1] ~3[4] 2 -42]
_ o 80-100 (10 mg), =66
Bioavailability (%) Good ~50 )
(20 mg, fasting)
) ) 5-9 (young), 11 -13
Half-life (h) Data not available ~12
(elderly)
] Reductive isoxazole o Primarily CYP3A4/5
Metabolism Primarily CYP3A4/5

ring opening[2][3]

and CYP2J2

Major Metabolite(s)

M1 (benzamidine
metabolite)[2][3]

O-demethyl apixaban

sulfate

Inactive metabolites

Elimination

Primarily biliary (in
animals)[2][3]

Multiple pathways

(renal, fecal)

~2/3 metabolized, 1/3

unchanged in urine

Metabolic Pathway of Razaxaban

The biotransformation of Razaxaban is characterized by a significant metabolic event involving
its isoxazole moiety.
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Metabolic Pathway of Razaxaban
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Major Metabolite (e.g., M4, M7)

Biliary Excretion
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Click to download full resolution via product page
Caption: Metabolic pathway of Razaxaban.

The primary metabolic transformation of Razaxaban is the reductive opening of the isoxazole
ring, a reaction dependent on NADH.[2][3] This process yields the main metabolite, M1, which
is a benzamidine derivative.[2][3] In addition to M1, other minor metabolites, such as M4 and
M7, have been identified in circulation.[2][3] In preclinical models, the primary route of
elimination for these metabolites is through biliary excretion.[2][3]

Experimental Protocols

The pharmacokinetic data presented in this guide are based on standard methodologies
employed in clinical and preclinical drug development.

Human Pharmacokinetic Studies (Phase I)

A typical Phase | clinical trial protocol to assess the pharmacokinetics of an oral anticoagulant
like Razaxaban would involve the following:
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o Study Design: A single-center, randomized, double-blind, placebo-controlled, single- and
multiple-dose escalation study.[1]

o Participants: Healthy male and female volunteers.
e Dosing Regimens:

o Single Ascending Dose: Subjects receive a single oral dose of Razaxaban at escalating
dose levels (e.g., 10 mg, 25 mg, 50 mg, 100 mg, 200 mg).[1]

o Multiple Ascending Dose: Subjects receive multiple doses of Razaxaban over a defined
period (e.g., once or twice daily for 5-7 days) at escalating dose levels (e.g., 25 mg, 50
mg, 100 mg).[1]

o Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points pre-
and post-dose (e.g., 0,0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine
the plasma concentration-time profile of the parent drug and its metabolites.

» Bioanalytical Method: Validated high-performance liquid chromatography-tandem mass
spectrometry (LC-MS/MS) methods are used for the quantitative determination of the drug
and its metabolites in plasma and urine.

o Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key
pharmacokinetic parameters including Cmax, Tmax, AUC, t¥2, CL, and Vd.

Preclinical Pharmacokinetic Studies (Rat and Doqg)

The experimental workflow for assessing the pharmacokinetics of Razaxaban in animal models
typically includes:
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Preclinical Pharmacokinetic Study Workflow
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(e.g., Rats, Dogs)

Oral Administration
of [14C]Razaxaban
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Urine, Feces, and Bile

LC-MS/MS Analysis of
Razaxaban and Metabolites

Pharmacokinetic
Parameter Calculation

Click to download full resolution via product page
Caption: Workflow for preclinical pharmacokinetic studies.
* Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used species.

+ Drug Administration: A single oral dose of radiolabeled ([14C]) Razaxaban is administered to
fasted animals. For intravenous administration, the drug is typically dissolved in a suitable
vehicle.

o Sample Collection: Blood samples are collected serially from a cannulated vein at various
time points post-dose. Urine, feces, and bile (from bile duct-cannulated animals) are
collected over a specified period (e.g., 0-72 hours).
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e Bioanalysis: Plasma, urine, feces, and bile samples are analyzed for the parent drug and its
metabolites using LC-MS/MS. Radioactivity counting is also performed to determine the
extent of absorption and routes of excretion.

o Pharmacokinetic Analysis: Pharmacokinetic parameters are determined using non-
compartmental analysis of the plasma concentration-time data.

Conclusion

Razaxaban exhibits a predictable pharmacokinetic profile characterized by good oral
absorption and dose-proportional exposure. Its metabolism is primarily driven by the reductive
cleavage of the isoxazole ring, a pathway that differs from the CYP450-mediated metabolism of
many other Factor Xa inhibitors. While the available data provide a solid foundation for
understanding the pharmacokinetic behavior of Razaxaban, further studies are needed to fully
characterize the quantitative pharmacokinetic parameters in human populations and to
elucidate the clinical significance of its metabolites. This guide serves as a valuable resource
for scientists and researchers involved in the ongoing development and evaluation of novel oral
anticoagulants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1200500#comparative-pharmacokinetics-of-
razaxaban-and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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